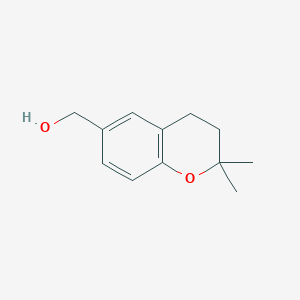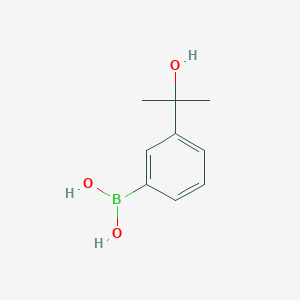
(3-(2-羟基丙烷-2-基)苯基)硼酸
描述
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (HPPB) is a boronic acid derivative that has been studied for its potential applications in scientific research. HPPB is a derivative of phenylboronic acid, which is a naturally occurring boronic acid found in plants. HPPB has been found to have a variety of uses in scientific research, including as an inhibitor of enzymes, a catalyst for synthetic reactions, and a reagent for the synthesis of other compounds. HPPB has also been studied for its potential applications in biochemistry and physiology.
科学研究应用
全息分析和传感器开发
硼酸,包括 3-丙烯酰胺苯基硼酸(与 3-(2-羟基丙烷-2-基)苯基)硼酸密切相关的衍生物),被用作全息传感器中的受体,用于检测二醇和α-羟基酸。这些酸被整合到水凝胶中,创造出响应式和可逆的全息传感器,特别适用于 L-乳酸检测 (Sartain, Yang, & Lowe, 2008).
纳米技术和分子识别
苯基硼酸,包括 (3-(2-羟基丙烷-2-基)苯基)硼酸的变体,由于其与侧链二醇结合的能力,在糖识别中至关重要。这些酸有助于将亲水性聚合物骨架锚定到疏水性表面,例如石墨烯或碳纳米管,从而增强纳米技术应用,如用于糖结合的近红外荧光调节 (Mu et al., 2012).
碳水化合物结合
一项对碳水化合物结合硼酸的研究表明,邻羟基烷基芳基硼酸,一类包括 (3-(2-羟基丙烷-2-基)苯基)硼酸的类别,在生理相关条件下表现出与己吡喃糖苷络合的显着能力。这一发现对于开发靶向细胞表面糖缀合物的受体和传感器具有重要意义 (Dowlut & Hall, 2006).
有机合成和催化
硼酸,包括 (3-(2-羟基丙烷-2-基)苯基)硼酸,在有机合成中具有多功能应用。它们在反应中充当催化剂,例如氮杂-迈克尔加成,从而能够产生稠密官能化的环己烷 (Hashimoto, Gálvez, & Maruoka, 2015).
生物系统中的荧光探针
开发了一种用特定部分官能化的硼酸衍生物,用于对生物系统中的 Fe3+ 和 F- 离子进行顺序“开-关-开”型中继荧光探测。这一发展展示了硼酸(包括 (3-(2-羟基丙烷-2-基)苯基)硼酸衍生物)在设计用于细胞内应用的灵敏和选择性传感器的潜力 (Selvaraj et al., 2019).
酰胺键合成
硼酸,如 (3-(2-羟基丙烷-2-基)苯基)硼酸,是羧酸和胺之间酰胺键直接合成的有效催化剂。该方法为合成 N-Boc 保护的氨基酸提供了可行的途径,且具有最小的外消旋,这在肽合成中至关重要 (Mohy El Dine et al., 2015).
属性
IUPAC Name |
[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVKWLBDVTRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703088 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |
CAS RN |
955369-43-4 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


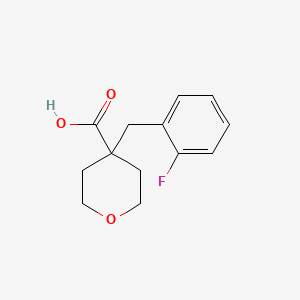
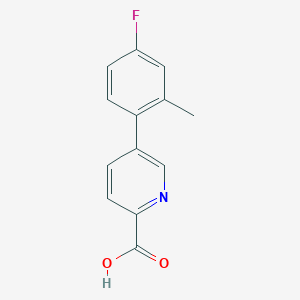
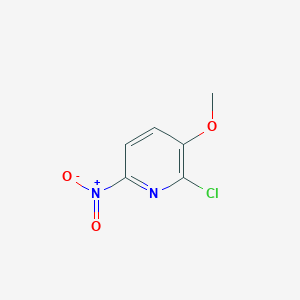
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
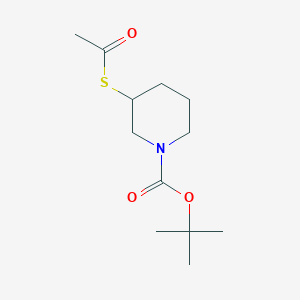
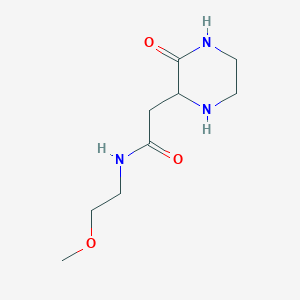

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
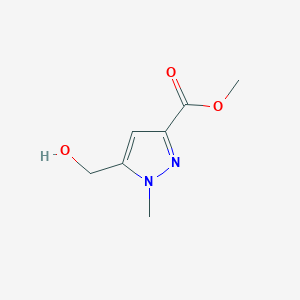

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
